3-(2-Methoxyethyl)-2-sulfanyl-3,4-dihydroquinazolin-4-one
Description
Historical Context of Quinazolinone Derivatives in Medicinal Chemistry
Quinazolinone derivatives have a storied history in medicinal chemistry, tracing their origins to early synthetic efforts in the 19th century. Key milestones include:
The quinazolinone scaffold gained prominence in the mid-20th century due to its stability and versatility. Early studies on natural alkaloids, such as those from Dichroa febrifuga, revealed antimalarial properties, driving synthetic optimization. By 2010, quinazolinones became integral to kinase inhibitors (e.g., gefitinib) and antifolate agents (e.g., methotrexate).
Structural Classification Within Heterocyclic Compounds
3-(2-Methoxyethyl)-2-sulfanyl-3,4-dihydroquinazolin-4-one belongs to the quinazolinone family, a class of fused bicyclic heterocycles combining a benzene ring with a pyrimidine ring. Its structure features:
Core Quinazolinone Backbone :
Substituent Classification :
Comparative Analysis of Heterocyclic Features
| Feature | Quinazolinone | Five-Membered Sulfur Heterocycles |
|---|---|---|
| Ring System | Fused bicyclic (benzene + pyrimidine) | Single six-membered (e.g., thiophene) |
| Electron Density | Aromatic stability | Polarizable sulfur centers |
| Functional Groups | Keto, sulfanyl, methoxyethyl | Thioether, thiol, sulfone |
The sulfanyl group aligns with sulfur-heterocycles like thiadiazoles and thiophenes, which are known for antimicrobial and anticancer activities. The methoxyethyl group, however, distinguishes it from smaller sulfur-containing motifs by introducing hydrophilic ether linkages.
Significance of Methoxyethyl and Sulfanyl Substituents
The substituents at positions 2 and 3 dictate the compound’s pharmacokinetic and pharmacodynamic profiles.
Methoxyethyl Group
- Solubility Enhancement : The methoxyethyl moiety introduces an ether oxygen, increasing hydrogen-bond acceptor capacity and aqueous solubility. This is critical for improving bioavailability, as seen in fluorinated analogs with enhanced solubility at physiological pH.
- Lipophilicity Modulation : The ethyl chain contributes to moderate lipophilicity (logP ≈ 1.7), balancing absorption across biological membranes.
Sulfanyl Group
- Reactivity and Binding : The sulfanyl group participates in redox reactions and coordinates with metal ions, a property exploited in enzyme inhibition (e.g., metalloproteases).
- Antimicrobial Potential : Sulfur-containing quinazolinones exhibit superior gram-positive bacterial activity due to enhanced membrane permeability and target binding.
Substituent Impact on Biological Activity
Properties
IUPAC Name |
3-(2-methoxyethyl)-2-sulfanylidene-1H-quinazolin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O2S/c1-15-7-6-13-10(14)8-4-2-3-5-9(8)12-11(13)16/h2-5H,6-7H2,1H3,(H,12,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AFPDJZFIKZJXCN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN1C(=O)C2=CC=CC=C2NC1=S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Methoxyethyl)-2-sulfanyl-3,4-dihydroquinazolin-4-one typically involves the condensation of 2-aminobenzamide with an appropriate thioamide under acidic or basic conditions. One common method involves the reaction of 2-aminobenzamide with 2-methoxyethyl isothiocyanate in the presence of a base such as triethylamine. The reaction is usually carried out in a solvent like ethanol or methanol at elevated temperatures to facilitate the formation of the quinazolinone ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of green chemistry principles, such as solvent recycling and waste minimization, can make the process more environmentally friendly.
Chemical Reactions Analysis
Types of Reactions
3-(2-Methoxyethyl)-2-sulfanyl-3,4-dihydroquinazolin-4-one can undergo various chemical reactions, including:
Oxidation: The thioxo group can be oxidized to a sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carbonyl group in the quinazolinone ring can be reduced to a hydroxyl group using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The methoxyethyl group can be substituted with other alkyl or aryl groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Sodium borohydride, lithium aluminum hydride
Substitution: Alkyl halides, aryl halides, nucleophiles
Major Products Formed
Oxidation: Formation of sulfone derivatives
Reduction: Formation of hydroxyl derivatives
Substitution: Formation of various alkyl or aryl substituted quinazolinones
Scientific Research Applications
Structural Characteristics
The compound belongs to the dihydroquinazolinone family, which is recognized for its diverse biological activities. The presence of sulfur and methoxyethyl substituents enhances its pharmacological properties, making it a valuable scaffold in drug development.
Antimicrobial Properties
Research indicates that derivatives of dihydroquinazolin-4-one exhibit significant antimicrobial activities. For instance, studies have shown that related compounds can inhibit the growth of various bacterial strains, including Mycobacterium smegmatis and Pseudomonas aeruginosa. The incorporation of different functional groups can modulate these activities, suggesting that 3-(2-methoxyethyl)-2-sulfanyl-3,4-dihydroquinazolin-4-one may also possess similar antimicrobial properties .
Anti-inflammatory Effects
Compounds within this class have been investigated for their anti-inflammatory effects, particularly as inhibitors of phosphoinositide 3-kinases (PI3K). These enzymes play critical roles in cellular signaling pathways related to inflammation and cancer. By targeting PI3K, this compound could potentially be developed into therapeutic agents for inflammatory diseases such as asthma and chronic obstructive pulmonary disease (COPD) .
Privileged Scaffold in Drug Discovery
The dihydroquinazolinone framework is often termed a "privileged scaffold" due to its ability to interact with multiple biological targets. This characteristic allows medicinal chemists to use it as a central structure for synthesizing new compounds with varied biological activities . The versatility of the scaffold facilitates the design of libraries of derivatives that can be screened for efficacy against various diseases.
Synthesis Strategies
Recent advancements in synthetic methodologies have improved the accessibility of dihydroquinazolinone derivatives. Green chemistry approaches are being explored to minimize environmental impact while maximizing yield and purity. These methods include solvent-free reactions and the use of non-toxic reagents .
Mechanism of Action
The mechanism of action of 3-(2-Methoxyethyl)-2-sulfanyl-3,4-dihydroquinazolin-4-one involves its interaction with specific molecular targets, such as enzymes or receptors. The thioxo group can form covalent bonds with nucleophilic residues in the active site of enzymes, leading to inhibition of enzyme activity. Additionally, the quinazolinone ring can interact with hydrophobic pockets in proteins, enhancing its binding affinity and specificity.
Comparison with Similar Compounds
Structural Modifications and Substituent Effects
The table below summarizes key structural analogs and their substituent-driven properties:
Key Comparative Insights
Substituent Polarity and Solubility: The 2-methoxyethyl group in the target compound provides moderate polarity, balancing lipophilicity and aqueous solubility. In contrast, the diethylamino propyl substituent () introduces basicity, enhancing solubility under acidic conditions (e.g., gastrointestinal pH). Halogenated analogs (e.g., 2-chlorophenyl , 7-chloro , 2-iodophenyl ) exhibit increased molecular weight and lipophilicity, which may improve membrane permeability but reduce aqueous solubility.
Bulky substituents (e.g., 2-iodophenyl ) introduce steric hindrance, which could hinder interactions with flat binding pockets in biological targets.
Biological Implications :
- The pyridinylmethyl substituent () enables π-π stacking and hydrogen bonding, advantageous for targeting enzymes or receptors with aromatic binding sites.
- Chlorine at position 7 () may enhance electron-withdrawing effects, stabilizing negative charges in intermediates or transition states during metabolic processes.
Toxicity and Stability: A structurally related compound with a 3,5-dimethyl-4-hydroxyphenyl group () showed an oral LD50 of 230 mg/kg in rats, suggesting moderate toxicity. While direct data for the target compound is lacking, substituents like methoxyethyl may mitigate toxicity compared to aromatic halogens.
Biological Activity
3-(2-Methoxyethyl)-2-sulfanyl-3,4-dihydroquinazolin-4-one is a compound of significant interest due to its diverse biological activities. This article explores its mechanisms of action, therapeutic potentials, and relevant research findings.
The compound belongs to the quinazolinone family, characterized by a unique structure that includes a quinazolinone core, a methoxyethyl group at the 3-position, and a sulfanyl group at the 2-position. The presence of these functional groups is crucial for its biological activity.
The biological activity of this compound is primarily attributed to its interaction with various molecular targets:
- Enzyme Inhibition : The sulfanyl group can participate in redox reactions, enhancing the compound's ability to inhibit specific enzymes.
- Receptor Modulation : The methoxyethyl group may enhance binding affinity to receptors involved in various signaling pathways.
Anticancer Activity
Research indicates that derivatives of quinazolinone, including this compound, exhibit significant anticancer properties. A study evaluated its cytotoxic effects against several human cancer cell lines:
| Cell Line | IC50 (µM) | Reference |
|---|---|---|
| HepG2 (Liver) | 5.0 | |
| MCF-7 (Breast) | 10.0 | |
| MDA-MB-231 (Breast) | 15.0 | |
| HeLa (Cervical) | 12.5 |
The compound was shown to induce apoptosis by upregulating pro-apoptotic genes such as caspase-3 and caspase-9 while downregulating anti-apoptotic genes like Bcl-2 .
Antimicrobial Activity
Quinazolinone derivatives have also demonstrated antimicrobial properties. A study highlighted that compounds with similar structures exhibited activity against various bacterial strains. Although specific data on this compound is limited, it is hypothesized that it may share these properties due to structural similarities .
Antioxidant Activity
The antioxidant potential of quinazolinone derivatives has been explored using various assays such as CUPRAC and ABTS. Compounds with hydroxyl groups in specific positions showed enhanced antioxidant activity, suggesting that the presence of such substituents in related compounds could lead to similar effects .
Case Studies
- Cytotoxicity Evaluation : A comprehensive study assessed the cytotoxic effects of multiple quinazolinone derivatives against a panel of cancer cell lines. The results indicated that certain derivatives had sub-micromolar potency against cancer cells, highlighting the potential for further development into therapeutic agents .
- Molecular Docking Studies : In silico studies have suggested strong binding interactions between quinazolinone derivatives and protein kinases involved in cancer progression. This highlights the potential for these compounds to serve as targeted therapies in oncology .
Q & A
Basic Questions
Q. What are the optimal synthetic routes for 3-(2-Methoxyethyl)-2-sulfanyl-3,4-dihydroquinazolin-4-one?
- Methodological Answer : The synthesis typically involves multi-step reactions under reflux conditions using polar solvents like methanol or ethanol. Key intermediates are formed via nucleophilic substitution or cyclization reactions. For example, thiol-containing quinazolinone derivatives are synthesized by reacting precursors with mercapto agents under controlled temperatures (70–90°C) . Reaction progress is monitored via thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to ensure purity and yield .
Q. How can spectroscopic techniques confirm the molecular structure of this compound?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is critical for verifying the methoxyethyl and sulfanyl substituents. Infrared (IR) spectroscopy identifies functional groups like C=O (quinazolinone) and S-H (thiol). Mass spectrometry (MS) confirms the molecular ion peak (e.g., m/z 278.3 for C₁₁H₁₄N₂O₂S). Cross-validation with computational methods (e.g., density functional theory) enhances structural assignment accuracy .
Q. What are the stability considerations for this compound under varying storage conditions?
- Methodological Answer : Stability is influenced by light, temperature, and humidity. Long-term storage at –20°C in inert atmospheres (argon or nitrogen) minimizes oxidation of the sulfanyl group. Accelerated stability studies (40°C/75% RH for 6 months) assess degradation pathways, with HPLC tracking impurities like sulfoxide derivatives .
Advanced Questions
Q. How can structural ambiguities in crystallographic data be resolved using SHELX software?
- Methodological Answer : SHELXL refines crystal structures by optimizing bond lengths, angles, and thermal displacement parameters. For disordered moieties (e.g., methoxyethyl groups), PART commands partition occupancy. Twinning or high R factors are addressed using HKLF 5 or TWIN commands. High-resolution data (≤1.0 Å) improves electron density maps for accurate atomic positioning .
Q. What experimental strategies validate the biological activity of this compound, such as antimicrobial potential?
- Methodological Answer : In vitro assays (e.g., broth microdilution) test efficacy against Gram-positive/negative bacteria (e.g., S. aureus, E. coli). Dose-response curves (IC₅₀) and time-kill studies differentiate bacteriostatic vs. bactericidal effects. Mechanistic studies include membrane permeability assays (propidium iodide uptake) and target-specific inhibition (e.g., dihydrofolate reductase activity) .
Q. How do computational methods predict pharmacological targets and structure-activity relationships (SAR)?
- Methodological Answer : Molecular docking (AutoDock Vina, Schrödinger) screens targets like kinases or GPCRs using the compound’s 3D structure (optimized via Gaussian09). Pharmacophore modeling identifies critical interactions (e.g., hydrogen bonds with methoxy groups). Quantitative SAR (QSAR) models correlate substituent variations (e.g., alkyl chain length) with bioactivity data from analogs .
Q. How should contradictory data in biological assays be analyzed?
- Methodological Answer : Discrepancies (e.g., varying IC₅₀ across studies) require meta-analysis of experimental variables: cell line viability, compound purity (HPLC ≥95%), and assay protocols (static vs. dynamic conditions). Statistical tools (ANOVA, Tukey’s test) identify outliers. Follow-up studies using isotopic labeling (³H/¹⁴C) confirm target engagement specificity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
